Anilinomethyl carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. It is characterized by the presence of an aniline moiety, which is a derivative of benzene with an amino group attached. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
Anilinomethyl carbamimidothioate falls under the broader category of thiourea derivatives. It is classified based on its functional groups, including the thiol (sulfhydryl) group, and its structural characteristics, which include a carbamimidothioate functional group attached to an aniline structure.
The synthesis of anilinomethyl carbamimidothioate typically involves the reaction of aniline derivatives with carbamimidothioic acid or its derivatives. Common methods include:
Anilinomethyl carbamimidothioate has a complex molecular structure characterized by:
Anilinomethyl carbamimidothioate can participate in various chemical reactions:
The mechanism by which anilinomethyl carbamimidothioate exerts its effects in biological systems often involves:
Research indicates that compounds with similar structures exhibit effects such as enzyme inhibition or modulation of signaling pathways, suggesting potential therapeutic uses .
Anilinomethyl carbamimidothioate has several applications in scientific research and industry:
Research continues to explore its full potential across various fields, indicating a promising future for this compound in both academic and industrial settings .
The therapeutic exploration of carbamimidothioates (also termed isothiouronium or amidinothiourea derivatives) traces back to the mid-20th century when researchers systematically investigated thiourea analogs to overcome limitations of existing pharmacophores. A pivotal breakthrough emerged from the histamine H₂ receptor antagonist program where researchers at Smith, Kline & French identified that replacing the strongly basic guanidine group in early ligands with a cyanoguanidine moiety (a carbamimidothioate bioisostere) yielded the first clinically effective antiulcer agent, cimetidine. This strategic modification reduced the agonist activity observed in imidazolylalkylguanidine precursors while maintaining potent receptor antagonism. The cyanoguanidine group in cimetidine demonstrated superior metabolic stability and optimized pKa profiles compared to earlier compounds like burimamide, establishing the carbamimidothioate scaffold as a privileged structure in receptor modulation [1].
Further evolution occurred through structural diversification into related thioamide-containing antagonists. Researchers discovered that replacing the cyanoguanidine with 1,1-diamino-2-nitroethene or 2-aminopyrimidine-4-one (isocytosine) groups produced potent H₂ antagonists like ranitidine and oxmetidine, respectively. These innovations demonstrated the scaffold's adaptability while preserving the essential hydrogen-bonding capacity and electronic distribution necessary for receptor interaction. Beyond gastroenterology, carbamimidothioate derivatives gradually expanded into antimicrobial and anticancer domains. Ethionamide and prothionamide, second-line antitubercular agents, leverage the thioamide moiety as a prodrug element activated by mycobacterial enzymes, highlighting the scaffold's utility in targeting pathogen-specific metabolism [2].
Table 1: Evolution of Key Carbamimidothioate Derivatives in Medicinal Chemistry
Compound | Structural Feature | Therapeutic Application | Key Advancement |
---|---|---|---|
Burimamide | Imidazole-thiourea hybrid | H₂ receptor partial agonist | First H₂ ligand with significant antagonism |
Cimetidine | Cyanoguanidine (carbamimidothioate) | H₂ receptor antagonist (antiulcer) | First clinically successful H₂ blocker |
Ethionamide | Pyridine-thioamide | Second-line antitubercular | Prodrug activated by mycobacterial EthA enzyme |
Elesclomol | Hydrazinyl carbamimidothioate | Anticancer (oxidative stress inducer) | Copper-chelating mitochondrial targeting |
A-83-01 | Thioamide-containing TGF-β inhibitor | Antifibrotic/oncology research | Demonstrated stability challenges of thioamides |
The anilinomethyl group (–CH₂C₆H₄NH–) appended to the carbamimidothioate core introduces critical pharmacokinetic and pharmacodynamic advantages. This substitution extends molecular conjugation, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets while the methylene linker provides torsional flexibility for optimal positioning. The aniline nitrogen serves as a hydrogen bond donor/acceptor, enhancing target engagement, as evidenced in kinase inhibitors where this moiety forms bidirectional hydrogen bonds with hinge region residues. Crucially, the electron-donating properties of the aniline nitrogen modulate the thiocarbonyl electrophilicity, reducing susceptibility to non-specific hydrolysis compared to aliphatic carbamimidothioates while maintaining sufficient reactivity for targeted covalent binding where designed [2].
Spectroscopic and crystallographic studies reveal that the anilinomethyl carbamimidothioate group exhibits distinctive conformational behavior in biological environments. The thiocarbonyl (C=S) group acts as a stronger hydrogen bond donor (σ-planar conformation) but weaker acceptor compared to carbonyl analogs due to sulfur's lower electronegativity. This polarity reversal enhances interactions with hydrophobic-leucine or phenylalanine residues often inaccessible to oxo-analogs. Additionally, the –NH– group in the anilinomethyl spacer enables intramolecular hydrogen bonding with the thiocarbonyl sulfur, stabilizing a semi-cyclic conformation that reduces desolvation penalties upon target binding. This conformational preference was leveraged in designing ASH1L histone methyltransferase inhibitors where the rigidified thioamide improved binding site complementarity over more flexible analogs [2].
Table 2: Electronic and Structural Properties of Anilinomethyl Carbamimidothioate versus Related Groups
Parameter | Anilinomethyl Carbamimidothioate | Alkyl Carbamimidothioate | Guanidine |
---|---|---|---|
C=S Bond Length (Å) | 1.68 ± 0.02 | 1.67 ± 0.03 | C=N 1.32 ± 0.02 |
N–C–S Bond Angle (°) | 122 ± 3 | 120 ± 3 | N–C–N 120 ± 2 |
log P (calculated) | 1.8–2.5 | 0.5–1.2 | -1.5 to 0.2 |
Hydrogen Bond Donor Strength | Strong (δ+ on S) | Moderate | Very Strong (δ+ on N) |
Conformational Flexibility | Moderate (semi-rigid) | High | High |
Metabolic Stability | Moderate to High | Low to Moderate | High |
Despite promising attributes, anilinomethyl carbamimidothioates remain underexplored in several therapeutic domains. A significant gap exists in understanding their metabolic fate, particularly regarding S-oxidation pathways and potential glutathione adduct formation. While thiocarbonyl groups generally exhibit lower oxidation rates than thioethers, the influence of the anilinomethyl group on these processes remains poorly characterized. Research on A-83-01 (a thioamide-containing TGF-β inhibitor) revealed slow cleavage of the thioamide linkage during storage, suggesting stability limitations requiring structural mitigation strategies such as methylene insertion between heterocycles and the thioamide moiety [2]. Such stability issues necessitate systematic investigation into formulation approaches and prodrug strategies for clinical translation.
Emerging interests focus on leveraging these compounds for epigenetic modulation and protein-protein interaction inhibition. The scaffold's ability to chelate transition metals (e.g., Zn²⁺ in histone deacetylases or Fe²⁺ in dioxygenases) positions it advantageously for targeting epigenetic writers and erasers. Preliminary work on ASH1L inhibitors incorporating thioamide groups demonstrated enhanced potency (IC₅₀ = 4 μM) through interactions with the S-adenosylmethionine binding site, suggesting unexplored potential in chromatin remodeling targets [2]. Additionally, the planar conformation adopted by anilinomethyl carbamimidothioates at biological pH shows complementarity with shallow protein interfaces, offering opportunities in disrupting traditionally "undruggable" interactions. Computational fragment screening indicates high ligand efficiency for this scaffold in kinase allosteric sites and transcription factor binding grooves, though experimental validation remains limited.
Table 3: Key Research Gaps and Opportunities for Anilinomethyl Carbamimidothioates
Research Domain | Current Knowledge Gap | Emerging Opportunity |
---|---|---|
Metabolic Stability | Limited data on S-oxidation kinetics | Development of oxidation-resistant fluorinated analogs |
Target Engagement Specificity | Unclear structure-activity relationships across targets | Chemoproteomics to map off-target thiocarbonyl binding |
Epigenetic Modulation | Few examples in HDAC/LSD1 inhibition | Rational design of zinc-chelating thioamides |
Conformational Analysis | Insolved-state structural data scarce | Advanced NMR/cryo-EM studies of target complexes |
Synthetic Methodology | Multi-step routes with low yields | Flow chemistry approaches for sustainable synthesis |
Biologics Interaction | No studies on protein degradation induction | PROTAC conjugation for targeted degradation |
The resurgence of covalent drug discovery further amplifies interest in this scaffold. While traditional covalent inhibitors rely on cysteine-reactive electrophiles, the moderate electrophilicity of the thiocarbonyl group offers potential for reversible covalent modification of lysine residues. This mechanism remains virtually unexplored for anilinomethyl carbamimidothioates but could provide enhanced selectivity over irreversible inhibitors. Recent chemical biology tools enabling residue-specific thiocarbonylation of proteins hint at potential pharmacological applications if harnessed controllably. Bridging these gaps requires interdisciplinary collaboration between synthetic chemists, structural biologists, and pharmacologists to unlock the full therapeutic potential of this versatile scaffold [2].
Compound Names Cited:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0